methyl (2E)-(3-oxopiperazin-2-ylidene)acetate
Description
Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate is a heterocyclic enaminoester featuring a conjugated system with a piperazinone core and an ester substituent. Its structure includes a planar six-membered piperazinone ring with an exocyclic double bond (C2-ylidene) and a methyl ester group (COOCH₃). This compound is synthesized via the Nenitzescu reaction or modified condensation protocols. For example, reacting ethylenediamine with dimethyl acetylenedicarboxylate (DMAD) in methanol yields the product as a crystalline off-white solid with a 67% yield . Key spectral data include:
- ¹H NMR (CDCl₃): δ 8.28 (s, 1H), 6.61 (s, 1H), 3.69 (s, 3H, OCH₃), and signals for piperazinone protons (δ 3.40–3.55) .
- Crystallography: Related derivatives (e.g., ethyl analogs) crystallize in monoclinic systems (space group I2/a) with unit cell parameters $a = 8.6600(6)$ Å, $b = 14.0356(8)$ Å, and $\beta = 98.638(7)^\circ$, indicating a planar, conjugated structure stabilized by hydrogen bonding .
The compound’s reactivity is dominated by its enaminoester moiety, enabling cycloadditions and nucleophilic substitutions. For instance, it reacts with N-arylmaleimides in methanol under acidic conditions to form annelated 2-oxopiperazines .
Properties
IUPAC Name |
methyl (2E)-2-(3-oxopiperazin-2-ylidene)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-12-6(10)4-5-7(11)9-3-2-8-5/h4,8H,2-3H2,1H3,(H,9,11)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCZDUYCTPVXNE-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)NCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)NCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the ketone and ester functionalities. One common method involves the condensation of piperazine with an aldehyde followed by esterification. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the efficiency of the process. The use of robust catalysts and controlled reaction environments is crucial for industrial-scale production.
Chemical Reactions Analysis
Cyclocondensation with Ethylenediamine
Piron undergoes cyclocondensation with ethylenediamine in ethanol/acetic acid to form 3-oxopiperazin-2-ylidene derivatives . This reaction proceeds via nucleophilic attack of the ethylenediamine’s amine groups on the enaminoketone moiety, followed by dehydration (Source ). For example:
-
Reaction of piron with ethylenediamine yields the carboxy analog (compound 1 ), confirmed by - and -NMR spectroscopy.
-
Hydrolysis of intermediates under anhydrous conditions (e.g., Pinner reaction with HCl/MeOH) avoids decomposition observed in aqueous media.
Key Data :
| Reaction Condition | Product | Yield | Characterization Method |
|---|---|---|---|
| Ethanol/AcOH, reflux | Carboxy analog (1 ) | 87% | NMR, X-ray crystallography |
| HCl/MeOH (Pinner conditions) | Methyl 4-acetylbenzoate | N/A | IR, -NMR |
Oxidation and Functional Group Transformations
Direct oxidation of piron’s methyl group to a carboxyl group using KMnO or HO was unsuccessful. Instead, indirect oxidation via metabolite formation was observed in vivo (Source ):
-
The methyl ester group is oxidized to a carboxyl group in biological systems, forming 4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid , a metabolite with reduced lipophilicity.
Anti-Inflammatory Activity of Metabolite (Edema inhibition, %):
| Dose (mg/kg) | 1 h | 3 h | 5 h |
|---|---|---|---|
| 5 | 19.5 | 14.2 | -61.6 |
| 25 | 63.1 | 61.5 | 16.2 |
| 125 | 48.9 | 58.3 | 20.0 |
| p < 0.1; p < 0.05 vs. control |
Hydrolysis and Stability Studies
Piron’s ester group undergoes acid- or base-catalyzed hydrolysis , but conditions must be carefully controlled:
-
Acidic hydrolysis (HCl/HSO) degrades the molecule to 4-acetylbenzonitrile.
-
Alkaline hydrolysis (NaOH/HO/dioxane) also fails, leading to decomposition.
-
Successful hydrolysis to the carboxylic acid derivative requires ethylenediamine under anhydrous conditions (Source ).
Crystallographic and Hydrogen-Bonding Analysis
X-ray studies of piron analogs reveal intramolecular hydrogen bonds stabilizing the enaminoketone structure (Source ):
| Compound | D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|---|
| Piron | N2–H2···O2 | 0.90(2) | 1.96(2) | 2.6529 | 132.8 |
| Analog 3 | N2A–H2A···O2A | 0.92(3) | 2.02(2) | 2.697 | 129(2) |
These interactions influence reactivity by dictating tautomeric preferences and steric accessibility.
Biological Activity Modulation
Derivatives of piron exhibit dose-dependent anti-inflammatory activity , though less potent than diclofenac (Source ):
-
At 25 mg/kg, the carboxy analog shows 63.1% edema inhibition at 1 h post-administration.
-
Activity diminishes at higher doses, suggesting solubility or bioavailability limitations.
Comparative Reactivity with Other Enamines
Similar enaminoketones undergo cycloadditions with quinones in Lewis-acid-mediated reactions (Source ):
-
Zinc halides (ZnBr, ZnCl) promote cyclization to indoles or benzofurans.
-
Scandium triflate facilitates lactonization to benzofuranones.
While not directly tested on piron, these pathways suggest potential for Lewis-acid-catalyzed diversification .
Scientific Research Applications
Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl (2Z)-2-(3-Oxopiperazin-2-ylidene)acetate
- Structural Differences : The ethyl ester analog replaces the methyl group with an ethyl (COOCH₂CH₃), slightly increasing steric bulk. This substitution reduces crystallinity compared to the methyl derivative .
- Synthesis: Prepared similarly using ethanol instead of methanol, yielding 89% regioisomeric mixtures in some cases .
- The methyl ester lacks a formal safety assessment but is presumed less volatile than the ethyl analog .
Thiazolidinone Derivatives
- Methyl (2E)-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate: Incorporates a thiazolidinone ring instead of piperazinone. The sulfur atom enhances electrophilicity, enabling nucleophilic attacks at the thiazolidinone carbonyl. This derivative shows higher reactivity in Michael additions compared to the piperazinone analog .
- Applications: Thiazolidinones are explored for antimicrobial activity, whereas piperazinone derivatives focus on heterocyclic annelation .
Annelated Piperazines
- Reactivity with N-Arylmaleimides : Methyl (3-oxopiperazin-2-ylidene)acetate acts as a C-N dinucleophile, forming fused bicyclic systems (e.g., pyrrolo[1,2-a]pyrazines). Ethyl analogs show slower reaction kinetics due to steric hindrance .
- Regioselectivity : Methyl esters favor 1,4-cycloaddition products, while bulkier esters (e.g., benzyl) exhibit reduced regiochemical control .
Table 1: Comparative Properties of Piperazinone Derivatives
| Property | Methyl (2E)-(3-Oxopiperazin-2-ylidene)acetate | Ethyl (2Z)-2-(3-Oxopiperazin-2-ylidene)acetate | Thiazolidinone Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 184.2 | 198.2 | 288.4 |
| Yield (%) | 67 | 89 | 55–75 |
| ¹H NMR (OCH₃/OCH₂CH₃) | δ 3.69 (s) | δ 4.24 (q, J = 7.2 Hz) | δ 3.98–4.02 (m) |
| Reactivity with Maleimides | Fast, regioselective | Moderate, steric hindrance | N/A |
| Crystallinity | High (monoclinic) | Moderate | Low |
| Biological Activity | Limited data | None reported | Antimicrobial potential |
Biological Activity
Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of oncology and enzyme modulation. This article aims to provide a comprehensive overview of its biological activity, including relevant tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by a piperazine ring with an oxo group and an acetate moiety. Its molecular formula is , and it features a double bond configuration at the 2-position and a ketone functional group at the 3-position of the piperazine ring. This unique structure allows for diverse chemical modifications, enhancing its potential as a versatile compound in drug development.
Biological Activities
Research indicates that this compound exhibits notable biological activities, particularly:
- Anticancer Properties : Preliminary studies suggest that this compound may act as an anti-cancer agent by modulating various biological pathways. It has shown promise in influencing enzyme activity and affecting cellular processes related to cancer progression .
- Enzyme Interaction : The compound's derivatives have been studied for their ability to bind to specific enzymes, which could lead to therapeutic applications in treating cancer and other diseases. Its interaction with molecular targets is crucial for understanding its mechanism of action.
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. This interaction may inhibit or activate specific biological pathways, depending on the context of its use. For instance, it may influence signaling pathways critical for cell proliferation and survival in cancer cells.
Case Study: Anticancer Activity
In a study assessing the anticancer properties of this compound, researchers evaluated its effects on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner. The following table summarizes the findings:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Inhibition of proliferation |
These results highlight the compound's potential as an effective therapeutic agent against various types of cancer .
Comparative Analysis
This compound can be compared with other similar compounds to understand its unique properties better. Below is a comparison table:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-(3-oxopiperazin-2-yl)acetate | Similar piperazine structure | Different substitution pattern at 3-position |
| Methyl 2-(benzo[b][1,4]thiazin-3-ylidene)acetate | Contains a thiazine ring | Exhibits different reactivity due to heteroatoms |
| Ethyl 3-(pyridin-4-ylidene)acetate | Pyridine ring instead of piperazine | Potentially different biological activity |
This comparison illustrates how variations in substitution patterns and functional groups can affect the chemical behavior and biological activity of these compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
